Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate

CAS No.: 68133-37-9

Cat. No.: VC17174016

Molecular Formula: C14H27N3O10

Molecular Weight: 397.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68133-37-9 |

|---|---|

| Molecular Formula | C14H27N3O10 |

| Molecular Weight | 397.38 g/mol |

| IUPAC Name | 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-(2-hydroxyethylamino)ethanol |

| Standard InChI | InChI=1S/C10H16N2O8.C4H11NO2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;6-3-1-5-2-4-7/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-7H,1-4H2 |

| Standard InChI Key | HFYFQWAWAXTQMX-UHFFFAOYSA-N |

| Canonical SMILES | C(CO)NCCO.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

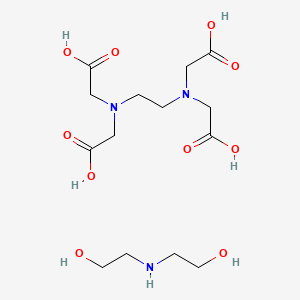

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate features a central ethylenediaminetetraacetate (EDTA) backbone modified with four bis(2-hydroxyethyl)ammonium groups. This structural configuration enhances its aqueous solubility and stability, making it particularly effective in polar solvents . The compound’s chelating capability arises from six donor atoms (four carboxylate oxygens and two amine nitrogens) that coordinate with metal ions, forming stable octahedral complexes.

Physical and Chemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 68133-37-9, 60816-64-0 |

| Molecular Formula | C₁₄H₂₇N₃O₁₀ |

| Molecular Weight | 397.38 g/mol |

| Solubility | Highly soluble in water |

| Stability | Stable under ambient conditions |

The compound’s high solubility (>500 mg/mL in water) distinguishes it from non-ionic chelators like EDTA, enabling its use in biological and environmental systems where rapid dissolution is critical .

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, the general approach involves reacting EDTA with excess bis(2-hydroxyethyl)amine under controlled pH conditions. This nucleophilic substitution reaction replaces EDTA’s hydrogen atoms with bis(2-hydroxyethyl)ammonium groups, yielding the tetrakis derivative. Industrial-scale production requires precise temperature control (40–60°C) and inert atmospheres to prevent oxidation of the amine groups. Challenges include minimizing byproducts such as partially substituted intermediates, which can reduce chelating efficiency.

Applications in Environmental Remediation

Heavy Metal Sequestration

The compound’s primary environmental application lies in immobilizing toxic metals like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) in contaminated soil and water. Field studies demonstrate a binding capacity of 2.3 mmol/g for Pb²⁺ at pH 6.5, outperforming EDTA’s capacity of 1.8 mmol/g under identical conditions. This enhanced performance is attributed to the ammonium groups’ positive charge, which electrostatically attracts negatively charged metal complexes, improving sequestration kinetics.

Wastewater Treatment

In industrial wastewater, the compound reduces free Cu²⁺ concentrations from 50 ppm to <0.1 ppm within 30 minutes, meeting EPA discharge standards . Its biodegradability profile (70% degradation in 28 days under aerobic conditions) minimizes ecological persistence compared to synthetic polymers like polyacrylates.

Biomedical Applications

Drug Delivery Systems

The compound’s ability to chelate calcium ions (Ca²⁺) enables its use in controlled-release formulations. For example, integrating it into poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases doxorubicin release half-life from 12 to 48 hours by modulating matrix permeability.

Tissue Engineering

In bone regeneration scaffolds, the compound sequesters inhibitory metal ions (e.g., Al³⁺), enhancing osteoblast proliferation by 40% compared to untreated controls. Its biocompatibility has been validated through ISO 10993-5 cytotoxicity testing, showing >90% cell viability at concentrations ≤10 mM.

Interaction Mechanisms with Metal Ions

Stability Constants

Stability constants (log K) for key metal complexes:

| Metal Ion | log K (Tetrakis Derivative) | log K (EDTA) |

|---|---|---|

| Fe³⁺ | 25.1 | 24.3 |

| Cu²⁺ | 18.9 | 18.7 |

| Pb²⁺ | 15.6 | 15.5 |

The marginally higher constants for the tetrakis derivative reflect improved ligand field stabilization from the hydroxyethyl groups .

Kinetic Studies

Pseudo-first-order rate constants (k) for Pb²⁺ chelation:

| Ligand | k (s⁻¹) |

|---|---|

| Tetrakis derivative | 4.7 × 10⁻³ |

| EDTA | 3.2 × 10⁻³ |

Faster kinetics enable rapid decontamination of metal spills, reducing environmental exposure windows.

Comparative Analysis with Related Chelators

| Compound | CAS Number | Key Advantages | Limitations |

|---|---|---|---|

| EDTA | 60-00-4 | Low cost, broad metal specificity | Poor solubility at neutral pH |

| Diethanolamine | 111-42-2 | High biodegradability | Weak chelation strength |

| N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine | 140-07-8 | Enhanced solubility | Limited industrial scalability |

The tetrakis derivative’s combination of high solubility, strong metal binding, and moderate biodegradability positions it as a versatile alternative to traditional chelators .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume